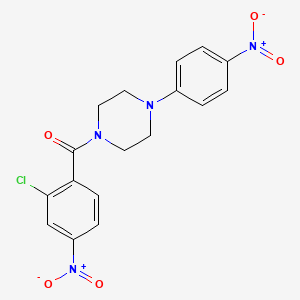![molecular formula C19H19N3O4S B5212088 N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MI-77301, is a small molecule inhibitor of the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in regulating cell growth and preventing cancer development. However, in many types of cancer, the p53 pathway is disrupted, leading to uncontrolled cell growth and tumor formation. MDM2 is an oncoprotein that binds to and inhibits p53, thereby promoting tumor growth. MI-77301 is designed to disrupt the p53-MDM2 interaction, allowing p53 to function normally and potentially inhibiting tumor growth.
Mecanismo De Acción
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide works by disrupting the p53-MDM2 interaction, allowing p53 to function normally and potentially inhibiting tumor growth. Specifically, N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide binds to the p53-binding pocket of MDM2, preventing MDM2 from binding to and inhibiting p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting the p53-MDM2 interaction, N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide can also induce the expression of p53 target genes, leading to cell cycle arrest and apoptosis. N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the growth and survival of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations, including potential off-target effects and toxicity at high doses. Further studies are needed to fully evaluate the safety and efficacy of N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in preclinical and clinical settings.
Direcciones Futuras
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has several potential future directions for research. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and it may also have synergistic effects with other targeted therapies. Another area of interest is the development of N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide analogs with improved potency and selectivity. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in cancer patients and to determine the optimal dosing and treatment regimens.
Métodos De Síntesis
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide was synthesized by a team of researchers led by Dr. Shaomeng Wang at the University of Michigan. The synthesis method involves several steps, including the preparation of intermediates and the final coupling of the benzamide and sulfonyl groups. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and colon cancer. N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their effectiveness.
Propiedades
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-13-4-10-17(11-5-13)27(24,25)22(3)16-8-6-15(7-9-16)19(23)20-18-12-14(2)26-21-18/h4-12H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHZNVHXMYRWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)



![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)





![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)


